molecular formula HfO5S B1144332 Hafnium oxide sulphate CAS No. 16894-92-1

Hafnium oxide sulphate

货号: B1144332
CAS 编号: 16894-92-1
分子量: 290.552
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hafnium oxide sulphate (HfO(SO₄)) is a less commonly documented inorganic compound, often synthesized as an intermediate in the production of hafnium oxide (HfO₂). While direct references to its properties are sparse in the literature, its structural and functional characteristics can be inferred from analogous zirconium compounds and hafnium oxide precursors. For instance, hafnium oxide (HfO₂) is a stable, high-density (9.68 g/cm³) ceramic material with a high melting point (2774 °C) and wide bandgap (~6 eV), making it suitable for high-κ dielectric applications in semiconductors . This compound likely forms during the sulfation of hafnium oxide or via reactions between hafnium salts and sulfuric acid, similar to zirconium sulphate (Zr(SO₄)₂·nH₂O) synthesis .

属性

CAS 编号

16894-92-1

分子式

HfO5S

分子量

290.552

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Zirconium Sulphate (Zr(SO₄)₂·nH₂O)

  • Chemical Stability : Zirconium sulphate is hygroscopic and soluble in water, whereas hafnium oxide sulphate is expected to exhibit lower solubility due to hafnium’s stronger ionic bonding and higher atomic mass. Zirconium sulphate decomposes at ~120°C, while this compound likely requires higher thermal stability, consistent with hafnium oxide’s high melting point .
  • Applications : Zirconium sulphate is used in tanning, catalysis, and protein precipitation. This compound may serve as a precursor for HfO₂ thin films in semiconductor manufacturing, leveraging hafnium’s superior dielectric properties compared to zirconium .

Hafnium Oxide (HfO₂)

  • Structure and Reactivity: HfO₂ is a monoclinic crystalline solid with high chemical inertness, dissolving only in concentrated acids (e.g., H₂SO₄) or HF. In contrast, this compound likely retains sulfate groups, enhancing its solubility in aqueous media but reducing thermal stability compared to pure HfO₂ .
  • Dielectric Properties : HfO₂ has a high permittivity (κ ≈ 20–25), making it a leading SiO₂ replacement in CMOS devices. This compound, as an intermediate, lacks direct dielectric utility but contributes to HfO₂ synthesis via controlled decomposition .

Titanium Sulphate (Ti(SO₄)₂)

  • Density and Solubility : Titanium sulphate has a lower density (~1.47 g/cm³) and higher water solubility than this compound, reflecting titanium’s lighter atomic mass and lower bond strength.
  • Industrial Use : Titanium sulphate is employed in wastewater treatment and pigments, whereas this compound is niche, focusing on advanced materials synthesis .

Table 1: Comparative Properties of this compound and Analogues

Property This compound (Inferred) Zirconium Sulphate Hafnium Oxide (HfO₂) Titanium Sulphate
Density (g/cm³) ~3.5–4.5 (estimated) 1.1 (solution) 9.68 1.47
Melting Point (°C) ~300–400 (decomposes) 120 (decomposes) 2774 480 (decomposes)
Solubility in Water Low High Insoluble High
Key Applications HfO₂ precursor Tanning, catalysis Semiconductors Pigments, water treatment
Dielectric Constant (κ) N/A N/A 20–25 N/A

Sources:

Research Findings and Industrial Relevance

  • Synthesis : this compound is likely produced via sulfation of HfO₂ or hafnium chloride (HfCl₄) with sulfuric acid, mirroring zirconium sulphate synthesis . highlights hafnium nitrate precursors for HfO₂ thin films, suggesting analogous sulfate-based routes for tailored material properties.
  • Biomedical Potential: While hafnium oxide is explored for osteogenic coatings and luminescent nanoparticles , this compound’s reactivity may limit direct biomedical use. However, its role in synthesizing biocompatible HfO₂ nanoparticles (e.g., doped with rare-earth ions for imaging) is critical .
  • Thermodynamic Stability : this compound’s stability is inferior to HfO₂ but superior to zirconium sulphate, aligning with hafnium’s higher atomic number and stronger metal-oxygen bonds .

常见问题

Basic Research Questions

Q. What established methodologies are used to synthesize hafnium oxide (HfO₂) from hafnium sulfate precursors, and how do processing parameters influence crystallinity and phase stability?

  • Hafnium oxide is typically synthesized by calcining hafnium sulfate at high temperatures (e.g., 1000°C). The specific gravity of the resulting oxide depends on the precursor and thermal treatment. For instance, oxides derived from normal sulfate precursors exhibit higher specific gravity (9.68) compared to those from basic sulfate or oxychlorides (0.2 lower). Researchers must control calcination temperature, precursor purity, and cooling rates to optimize phase purity .

Q. Which analytical techniques are most effective for quantifying hafnium oxide content in composite materials, such as cerium-zirconium oxides?

  • Mandelic acid gravimetry is a reliable method for determining total zirconium and hafnium oxide content in composite systems. This involves selective precipitation and calcination, achieving relative standard deviations (RSD) of ≤0.46% for precision. X-ray diffraction (XRD) and density measurements (via specific gravity) are complementary for phase identification and purity assessment .

Q. What are the critical material properties of hafnium oxide relevant to semiconductor applications, and how are they measured?

  • Key properties include dielectric constant (κ ~25), band gap (~5.5 eV), and ferroelectric behavior. These are evaluated using capacitance-voltage (C-V) measurements, UV-Vis spectroscopy, and polarization-electric field (P-E) hysteresis loops. Thermodynamic stability is assessed via annealing experiments and X-ray photoelectron spectroscopy (XPS) to detect interfacial reactions .

Advanced Research Questions

Q. How can the ferroelectric orthorhombic phase of hafnium oxide be stabilized in thin films, and what role do interfacial "clamping" effects play?

  • Stabilization requires a combination of doping (e.g., zirconium), substrate constraints, and thermal processing. The "clamping effect" occurs when a top electrode (e.g., TiN) is present during annealing, inducing tensile strain that favors the ferroelectric phase. In situ XRD and TEM are used to monitor phase evolution during thermal cycling .

Q. What strategies prevent interfacial silicate layer formation when depositing hafnium oxide on silicon substrates?

  • A 2-nm aluminum oxide (Al₂O₃) barrier layer deposited via atomic layer deposition (ALD) effectively blocks silicon diffusion. High-resolution TEM and XPS confirm the absence of hafnium silicate peaks in such bilayers, critical for maintaining high dielectric performance in gate stacks .

Q. How do discrepancies in reported specific gravity values of hafnium oxide arise, and how can they be reconciled in material characterization?

  • Variations stem from precursor type (normal sulfate vs. oxychloride) and measurement protocols. The formula x=(D5.73)/0.0394x = (D - 5.73)/0.0394 (where xx = hafnium content in zirconia and DD = specific gravity) standardizes quantification. Cross-validation with XRD and neutron activation analysis (NAA) reduces errors .

Q. What mechanisms underlie multi-level resistive switching (RS) in hafnium oxide-based devices, and how can reproducibility challenges be addressed?

  • RS arises from oxygen vacancy filament formation/rupture. Gradual switching is achieved by modulating SET/RESET voltages and pulse durations. Advanced statistical methods (e.g., Weibull distributions) and doping (e.g., Al, Si) improve cycle-to-cycle uniformity. In-memory computing demonstrations validate scalability .

Q. How do oxygen vacancies dynamically influence the "wake-up" and "fatigue" effects in ferroelectric hafnium oxide thin films?

  • Oxygen vacancies migrate during electric field cycling, initially enhancing polarization ("wake-up") before causing pinning sites ("fatigue"). Positron annihilation spectroscopy and density functional theory (DFT) simulations map vacancy distributions. Optimizing deposition oxygen partial pressure mitigates these effects .

Methodological Notes

  • Data Contradiction Analysis : When conflicting specific gravity or phase stability data arise, compare precursor synthesis routes and characterization techniques. For example, oxides from sulfate precursors may exhibit higher density than those from chloride routes .
  • Experimental Design : For thin-film studies, include control samples with/without barrier layers and electrodes to isolate clamping effects .

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